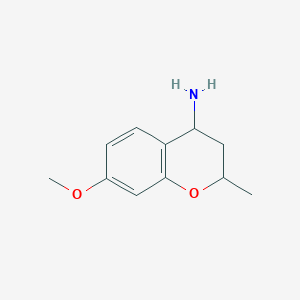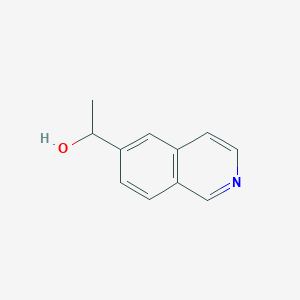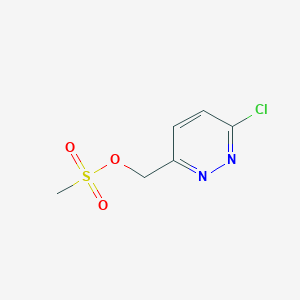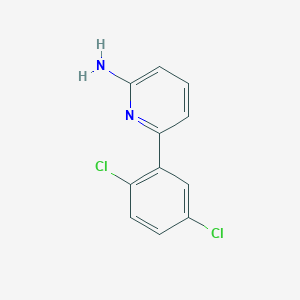
6-(2,5-Dichlorophenyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,5-Dichlorophenyl)pyridin-2-amine is a chemical compound characterized by the presence of a pyridine ring substituted with a 2,5-dichlorophenyl group at the 6-position and an amine group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,5-Dichlorophenyl)pyridin-2-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming process. The general procedure involves the reaction of a boronic acid derivative of 2,5-dichlorophenyl with a halogenated pyridine under palladium catalysis . The reaction conditions are usually mild, with the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 6-(2,5-Dichlorophenyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products: The major products formed from these reactions include nitroso or nitro derivatives (oxidation), reduced amines (reduction), and various substituted derivatives (substitution).
Aplicaciones Científicas De Investigación
6-(2,5-Dichlorophenyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mecanismo De Acción
The mechanism of action of 6-(2,5-Dichlorophenyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
- 6-(2,5-Dichlorophenyl)pyridin-3-amine
- 5-(2,3-Dichlorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Comparison: While these compounds share structural similarities, 6-(2,5-Dichlorophenyl)pyridin-2-amine is unique in its specific substitution pattern and the presence of an amine group at the 2-position.
Propiedades
Fórmula molecular |
C11H8Cl2N2 |
|---|---|
Peso molecular |
239.10 g/mol |
Nombre IUPAC |
6-(2,5-dichlorophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H8Cl2N2/c12-7-4-5-9(13)8(6-7)10-2-1-3-11(14)15-10/h1-6H,(H2,14,15) |
Clave InChI |
SPCFBRFXPIOMLN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)N)C2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


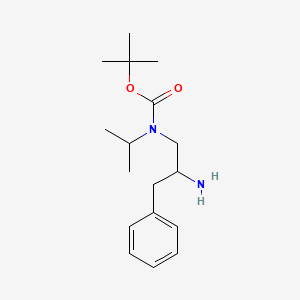

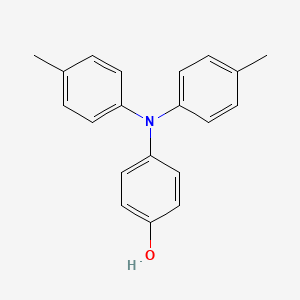
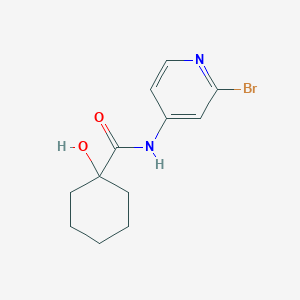
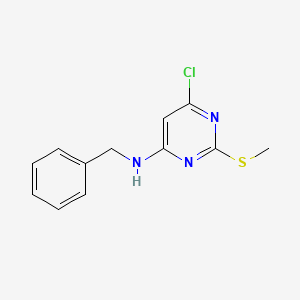
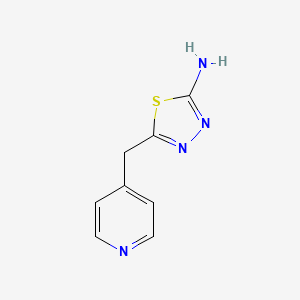
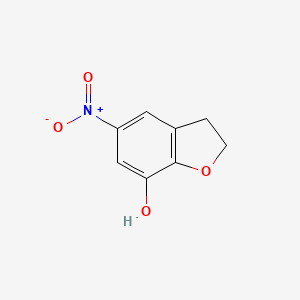
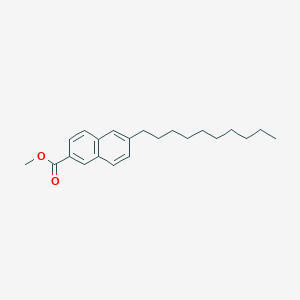

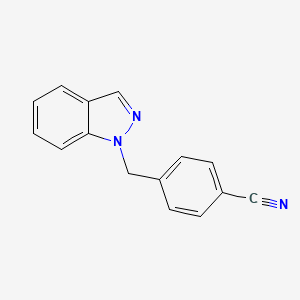
![4-chloro-2-cyclopentyl-5,6-dimethyl-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13878953.png)
